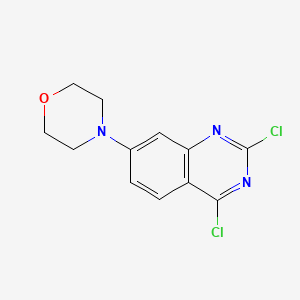
4-(2,4-dichloroquinazolin-7-yl)morpholine
Cat. No. B8643499
M. Wt: 284.14 g/mol
InChI Key: CWFBUTZQZIRDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09126952B2
Procedure details


0.166 g (0.50 mmol) of 2,4-dichloro-7-morpholin-4-ylquinazoline and 1.0 ml of ammonia solution (32%) in 2.0 ml of dioxane were heated in a cem microwave at 130° C. (80 watts) for 150 min. Conventional work-up gave 0.04 g of 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-ylamine (No. 57).



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][C:6]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[CH:7][CH:8]=2)[N:3]=1.[NH3:19].O1[CH2:25][CH2:24]OCC1>>[N:13]1([C:6]2[CH:5]=[C:4]3[C:9]([C:10]([N:3]4[CH2:25][CH2:24][CH2:6][CH2:5][CH2:4]4)=[N:11][C:2]([NH2:19])=[N:3]3)=[CH:8][CH:7]=2)[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.166 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC(=CC=C2C(=N1)Cl)N1CCOCC1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)C1=CC=C2C(=NC(=NC2=C1)N)N1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.04 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
